

# Crystal structure and molecular geometry of 3,5,6-Trichloropyridin-2-ol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

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An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3,5,6-Trichloropyridin-2-ol

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## Abstract

3,5,6-Trichloropyridin-2-ol (TCP), a molecule of significant environmental and toxicological interest, is the primary degradation product of the widely used organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl.<sup>[1][2]</sup> Its persistence in soil and high water solubility contribute to the contamination of surface and groundwater, raising concerns about bioaccumulation and ecosystem disruption.<sup>[2]</sup> Furthermore, TCP has been shown to exhibit greater toxicity than its parent compounds, leading to endocrine disruption, cellular toxicity, and organ damage.<sup>[1][2][3]</sup> Molecular modeling and interaction studies have indicated that TCP may interact with biological macromolecules such as sex-hormone-binding globulin and DNA, potentially leading to hormonal imbalances and genotoxicity.<sup>[1][4][5]</sup> A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanisms of toxicity, predicting its environmental fate, and designing potential remediation strategies. This guide provides a comprehensive analysis of the crystal structure and molecular geometry of 3,5,6-trichloropyridin-2-ol, based on single-crystal X-ray diffraction data.

# Structural Determination: A Methodological Overview

The definitive elucidation of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through single-crystal X-ray diffraction. This technique relies on the principle that a crystal lattice will diffract an incident X-ray beam in a predictable pattern, which is a function of the electron density distribution within the crystal. The following protocol outlines the key steps involved in the structure determination of 3,5,6-trichloropyridin-2-ol.

## Synthesis and Crystallization Protocol

The quality of the single-crystal X-ray diffraction data is critically dependent on the quality of the crystal itself. For 3,5,6-trichloropyridin-2-ol, high-purity commercial material was used, and crystals suitable for diffraction were obtained through a carefully controlled cooling crystallization.

**Objective:** To produce single crystals of 3,5,6-trichloropyridin-2-ol of sufficient size and quality for X-ray diffraction analysis.

### Materials:

- 3,5,6-Trichloropyridin-2-ol (CAS 6515-38-4), high purity[1][6]
- Deionized water (resistance approx.  $18 \text{ M}\Omega \text{ cm}^{-1}$ )[1]

### Step-by-Step Protocol:

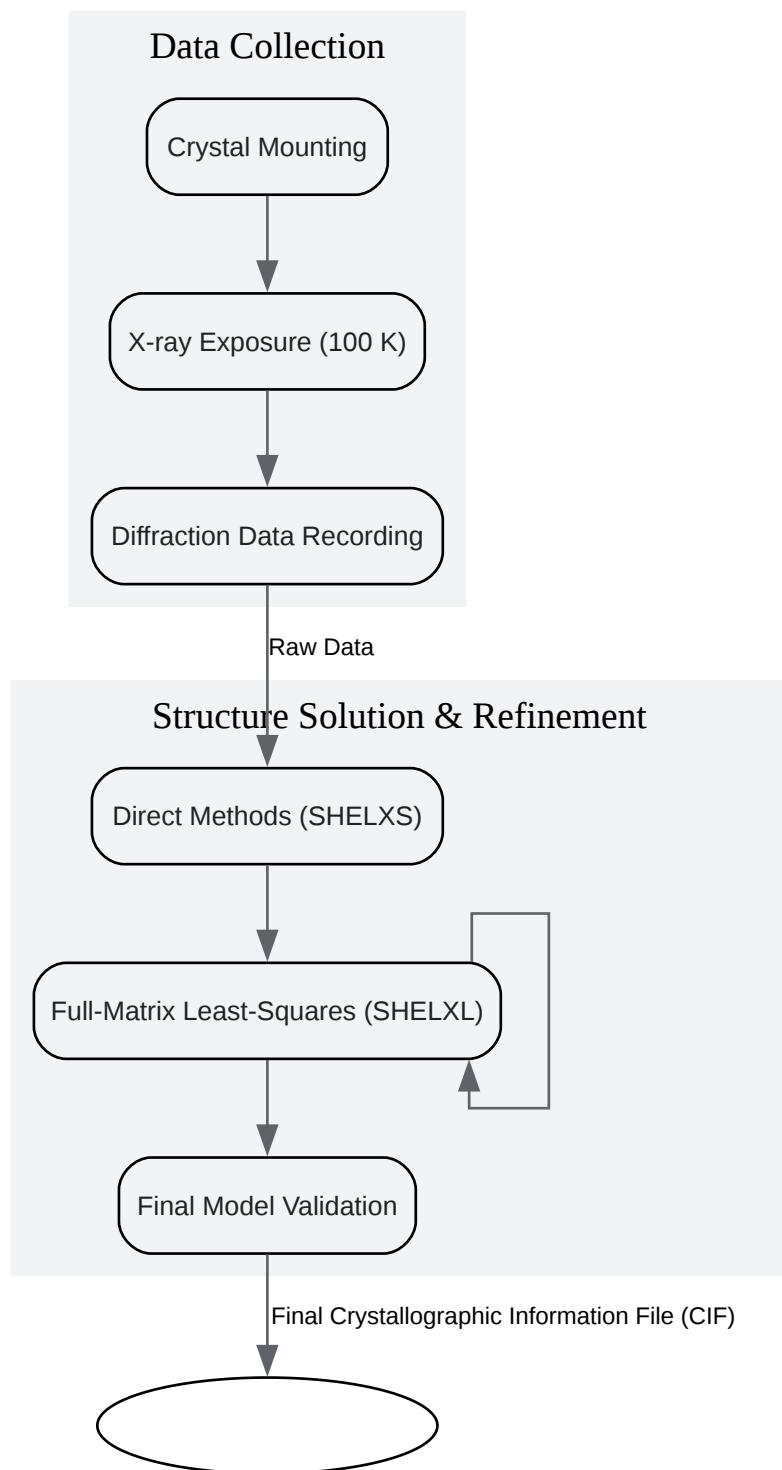
- **Solution Preparation:** A nearly saturated solution of 3,5,6-trichloropyridin-2-ol is prepared in boiling deionized water. The choice of water as a solvent is crucial; its polarity and ability to form hydrogen bonds are compatible with the solute, and the significant change in solubility with temperature allows for crystallization upon cooling.
- **Slow Cooling:** The hot, saturated solution is allowed to cool slowly to room temperature. A slow cooling rate is essential to prevent rapid precipitation, which would lead to a polycrystalline powder. Instead, slow cooling promotes the growth of a small number of crystal nuclei into larger, well-ordered single crystals.

- Crystal Isolation: Colorless lath-shaped crystals are formed and subsequently isolated from the mother liquor.[\[1\]](#)
- Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head for data collection.

## X-ray Data Collection and Structure Refinement

The mounted crystal is subjected to a beam of monochromatic X-rays, and the diffraction pattern is recorded.

Experimental Workflow:

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Caption: Workflow for X-ray diffraction data collection and structure refinement.

The structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$ .<sup>[7]</sup> All calculations were performed using established crystallographic software packages.

## Crystal Structure and Packing

The analysis of the diffraction data reveals the precise arrangement of 3,5,6-trichloropyridin-2-ol molecules within the crystal lattice.

## Crystallographic Data

The crystallographic parameters provide a quantitative description of the unit cell, which is the fundamental repeating unit of the crystal. The data for 3,5,6-trichloropyridin-2-ol, collected at 100 K, are summarized below.<sup>[2][6]</sup>

Parameter	Value
Chemical Formula	<chem>C5H2Cl3NO</chem>
Formula Weight (Mr)	198.43
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	6.1616 (3)
b (Å)	22.3074 (10)
c (Å)	10.1582 (5)
$\alpha$ (°)	90
$\beta$ (°)	104.996 (2)
$\gamma$ (°)	90
Volume (Å <sup>3</sup> )	1348.19 (11)
Z	8
Temperature (K)	100
CCDC Reference	2403937

Data sourced from Vaughn et al., 2024.[6]

The compound crystallizes in the monoclinic space group  $P2_1/c$ , which is a common space group for organic molecules.[2][6] The presence of one molecule in the asymmetric unit indicates that all molecules within the crystal are related by the symmetry operations of the space group.[6]

## Molecular Geometry

The crystal structure analysis also provides high-precision data on the geometry of the individual 3,5,6-trichloropyridin-2-ol molecule.

Caption: Molecular structure of 3,5,6-Trichloropyridin-2-ol.

The molecule is nearly planar.[1][6] The six atoms of the pyridine ring have a mean deviation of 0.007 Å from their best plane.[6] The chlorine atoms exhibit a slight deviation from this plane, with an average displacement of 0.058 Å, while the exocyclic oxygen atom is 0.0430 (14) Å out of the plane.[6] This near-planarity is characteristic of aromatic systems and influences the molecule's packing and potential for  $\pi$ - $\pi$  stacking interactions, although no significant  $\pi$ - $\pi$  stacking is observed in this crystal structure.[6][8]

## Selected Bond Lengths and Angles

The bond lengths within the heterocyclic ring are consistent with its aromatic character, showing values intermediate between single and double bonds.

Bond	Length (Å)	Angle	Value (°)
C-O	1.3207 (11)	O-H…N	174.3 (19)
C-N (avg)	1.3345 (11)		
C-Cl (avg)	1.7196 (8)		

Data sourced from Vaughn et al., 2024.[6]

The C-O bond length of 1.3207 (11) Å is significantly shorter than a typical C-O single bond, suggesting partial double bond character due to resonance.[6] The C-Cl distances are within

the expected range for chlorine atoms attached to an sp<sup>2</sup>-hybridized carbon.[6]

## Supramolecular Assembly: The Hydrogen-Bonded Dimer

In the solid state, molecules rarely exist in isolation. Their arrangement is governed by a network of intermolecular interactions. In the crystal structure of 3,5,6-trichloropyridin-2-ol, the dominant interaction is a strong hydrogen bond.

Molecules of TCP form centrosymmetric dimers through pairwise O—H···N hydrogen bonds.[1][6] This specific interaction creates a robust supramolecular synthon, a predictable and stable structural motif. The graph-set notation for this hydrogen-bonded loop is R<sup>2</sup><sub>2</sub>(8), indicating a ring motif formed by two donor and two acceptor atoms, encompassing a total of eight atoms. [1][6]

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- To cite this document: BenchChem. [Crystal structure and molecular geometry of 3,5,6-Trichloropyridin-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1598836#crystal-structure-and-molecular-geometry-of-3-5-6-trichloropyridin-2-ol>

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